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Compound of Interest

Compound Name:
4,6-Dihydrazinyl-1,3,5-triazin-2-

amine

CAS No.: 25170-95-0

Cat. No.: B14696233

Get Quote

Executive Summary
In the realm of heterocyclic drug discovery, ADHT refers to 2-Amino-4,5-dihydrothiophene-3-

carbonitrile.[1][2][3][4][5] This partially saturated sulfur-containing scaffold serves as a versatile

pharmacophore and a primary precursor for the synthesis of thieno[2,3-d]pyrimidines—

bioisosteres of purines with potent anticancer, antimicrobial, and antiviral activities.

Understanding the molecular weight (MW) and density characteristics of ADHT is not merely a

cataloging exercise but a critical requirement for:

Stoichiometric Precision: Accurate calculation of yields in multi-component Gewald reactions.

Solid-State Formulation: Optimizing flowability and compaction properties for oral dosage

forms.

Computational Modeling: Utilizing Density Functional Theory (DFT) to predict stereochemical

outcomes of ADHT functionalization.
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Physicochemical Profile
The "ADHT" designation often covers a library of derivatives. Below is the profile for the core

scaffold and its common 4-aryl-5-benzoyl derivatives.

Molecular Weight Characteristics
The molecular weight of ADHT derivatives dictates their "Rule of 5" compliance and blood-brain

barrier (BBB) permeability.

Parameter
Core Scaffold
(C₅H₆N₂S)

Common
Derivative
(C₁₈H₁₄N₂OS)

Significance

Molecular Weight 126.18 g/mol ~306.38 g/mol

Core is fragment-

sized; derivatives are

lead-like.

Exact Mass 126.025 g/mol 306.082 g/mol

Critical for High-Res

Mass Spectrometry

(HRMS) ID.

ClogP (Lipophilicity) ~0.9 2.5 – 3.5

Determines solubility

in organic synthesis

solvents (EtOH,

DMF).

H-Bond Donors 1 (NH₂) 1
Key for binding affinity

in kinase pockets.

Density Characteristics
Density in the context of ADHT must be understood in two distinct phases: Crystallographic

Density (intrinsic) and Bulk Density (processing).

True (Crystal) Density: Typically 1.35 – 1.45 g/cm³.

Relevance: High crystal density indicates efficient packing, often correlating with higher

melting points (204–205°C for core ADHT) and lower aqueous solubility.
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Bulk & Tapped Density:

Bulk Density: ~0.4 – 0.6 g/mL (highly dependent on crystallization solvent).

Relevance: Critical for capsule filling. A low bulk density ("fluffy" powder) requires

granulation prior to tableting.

Electronic Density (DFT):

Context: In synthesis optimization, Density Functional Theory (DFT) calculations (e.g.,

r²SCAN-3c level) are used to map the electron density of the thiocyanate group. This

predicts the trans-diastereoselectivity of the Michael addition-cyclization step.

Synthetic & Structural Integrity
The synthesis of ADHT is a delicate balance of kinetics and thermodynamics, often validated

via density-based separation or DFT modeling.

The Gewald Reaction Protocol
The most robust route to ADHTs is the modified Gewald reaction or the base-catalyzed

cyclization of cyanothioacetamide.

Mechanism:

Knoevenagel Condensation: Aldehyde/Ketone + Active Nitrile.

Sulfurization: Addition of elemental sulfur.[4]

Cyclization: Intramolecular nucleophilic attack.

Visualization of the ADHT Workflow
The following diagram illustrates the structural relationship and synthetic flow for ADHT.
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Properties
MW: 126-300+ Da
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MP: 204°C
 Characterization

Applications
Thieno[2,3-d]pyrimidines

Kinase Inhibitors

 Derivatization

Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway and property mapping of the ADHT scaffold from

precursors to bioactive applications.

Experimental Protocols
Protocol A: Determination of Bulk and Tapped Density
Essential for characterizing the flow properties of synthesized ADHT powder.

Objective: Calculate the Hausner Ratio to predict powder flowability. Equipment: 100 mL

graduated cylinder, Tap Density Tester (or manual equivalent).

Preparation: Pass ~10 g of dry ADHT powder through a 1.0 mm sieve to break

agglomerates.

Bulk Volume (

): Gently pour the powder into the tared cylinder. Record volume to nearest 0.5 mL without
compacting.

Tapped Volume (

): Tap the cylinder mechanically (drop height 14 mm, 300 drops/min) for 500 taps. Read
volume. Repeat for 750 taps. If difference is <2%, use final volume.

Calculation:
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Bulk Density (

) = Mass /

Tapped Density (

) = Mass /

Hausner Ratio =

Interpretation: A ratio > 1.25 indicates poor flow (cohesive powder), typical for ADHT

derivatives, suggesting a need for glidants in formulation.

Protocol B: Synthetic Verification via Melting Point &
Solubility
Quick QC check for ADHT purity.

Melting Point: Capillary method. Pure ADHT core should melt sharply at 204–205°C. A range

>2°C indicates incomplete sulfurization or solvent occlusion.

Solubility Check:

Add 10 mg ADHT to 1 mL Water: Should remain insoluble (suspension).

Add 10 mg ADHT to 1 mL DMSO: Should dissolve clear (yellow/orange solution).

Application in Drug Development
The density of functional groups on the ADHT ring allows for "scaffold hopping."

Kinase Inhibition: The 2-amino group acts as a hydrogen bond donor, mimicking the adenine

ring of ATP.

Antimicrobial Agents: ADHT-thiazoline hybrids have shown efficacy against S. aureus by

disrupting cell wall synthesis.

Stereochemical Control: Recent studies utilize DFT to predict the stability of trans- vs cis-

isomers during the synthesis of 4-aryl-5-benzoyl derivatives, ensuring the production of the
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thermodynamically stable trans-isomer (energy difference ~1.5 kJ/mol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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